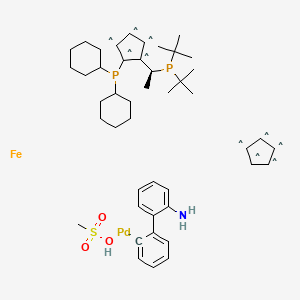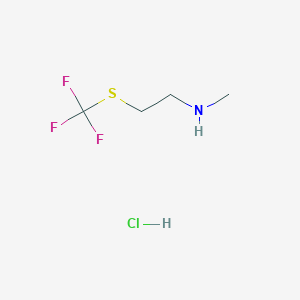![molecular formula C10H15IN2O B6309980 [3-(5-Iodopyridin-2-yloxy)propyl]dimethylamine CAS No. 1379762-27-2](/img/structure/B6309980.png)
[3-(5-Iodopyridin-2-yloxy)propyl]dimethylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(5-Iodopyridin-2-yloxy)propyl]dimethylamine: is a versatile chemical compound with the molecular formula C10H15IN2O. It is characterized by the presence of an iodopyridine moiety linked to a propyl chain, which is further connected to a dimethylamine group.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [3-(5-Iodopyridin-2-yloxy)propyl]dimethylamine typically involves the reaction of 5-iodopyridine-2-ol with 3-chloropropyl dimethylamine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions:
Oxidation: [3-(5-Iodopyridin-2-yloxy)propyl]dimethylamine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4). These reactions can lead to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the iodopyridine moiety, where the iodine atom is replaced by other nucleophiles such as thiols, amines, or alkoxides.
Common Reagents and Conditions:
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, anhydrous conditions.
Substitution: Various nucleophiles, aprotic solvents, elevated temperatures.
Major Products Formed:
Oxidation: N-oxides, oxidized derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyridine derivatives.
科学的研究の応用
Chemistry:
Catalysis: The compound is used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology:
Bioconjugation: The compound is employed in bioconjugation techniques to label biomolecules for imaging and diagnostic purposes.
Molecular Probes: It is used in the development of molecular probes for studying biological processes.
Medicine:
Drug Development: The compound is investigated for its potential as a pharmacophore in drug development, particularly in targeting specific receptors or enzymes.
Therapeutics: It is explored for its therapeutic potential in treating various diseases.
Industry:
Material Science: The compound is utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Chemical Manufacturing: It is used as a building block in the production of specialty chemicals.
作用機序
The mechanism of action of [3-(5-Iodopyridin-2-yloxy)propyl]dimethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets. The iodopyridine moiety plays a crucial role in binding to the active site, while the propyl dimethylamine group influences the compound’s overall pharmacokinetic properties.
類似化合物との比較
- [3-(5-Bromopyridin-2-yloxy)propyl]dimethylamine
- [3-(5-Chloropyridin-2-yloxy)propyl]dimethylamine
- [3-(5-Fluoropyridin-2-yloxy)propyl]dimethylamine
Comparison:
- Uniqueness: The presence of the iodine atom in [3-(5-Iodopyridin-2-yloxy)propyl]dimethylamine imparts unique reactivity and binding properties compared to its bromine, chlorine, and fluorine analogs. This makes it particularly valuable in applications requiring specific interactions with molecular targets.
- Reactivity: The iodine atom is more reactive in nucleophilic substitution reactions compared to bromine, chlorine, and fluorine, allowing for more diverse chemical modifications.
特性
IUPAC Name |
3-(5-iodopyridin-2-yl)oxy-N,N-dimethylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15IN2O/c1-13(2)6-3-7-14-10-5-4-9(11)8-12-10/h4-5,8H,3,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCXRVUWLTGSRTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCOC1=NC=C(C=C1)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![Chloro(mesitylene)[(1S,2S)-(+)-2-amino-1,2-diphenylethyl(methylsulfonylamido)]ruthenium(II) RuCl(mesitylene)[(S,S)-MsDpen]](/img/structure/B6309942.png)

![Methanesulfonic acid, 1,1,1-trifluoro-, 2,2,2-trifluoro-1-[5-(trifluoromethyl)-3-pyridinyl]ethyl ester](/img/structure/B6309972.png)


